(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(12-3-1-7-16-11-12)19-9-5-13(6-10-19)21-14-4-2-8-17-18-14/h1-4,7-8,11,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTWHFOASNTHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps:
Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate reagent to introduce the oxy group.
Piperidin-1-yl Substitution: The pyridazin-3-yloxy intermediate is then reacted with a piperidine derivative under controlled conditions to form the (4-(Pyridazin-3-yloxy)piperidin-1-yl) intermediate.
Introduction of Pyridin-3-yl Group: Finally, the (4-(Pyridazin-3-yloxy)piperidin-1-yl) intermediate is reacted with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone is its role as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
Case Study: Monoamine Oxidase Inhibition
Recent studies have indicated that derivatives of this compound exhibit potent inhibition against monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. For instance, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
| Enzyme | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Monoamine Oxidase B | Pyridazine derivative | 0.013 | High selectivity for MAO-B over MAO-A |
Anticancer Properties
The compound has shown promise in anticancer research, particularly through its ability to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. One study reported an IC50 value of 120.6 µM against L929 fibroblast cells, indicating low cytotoxicity and a favorable therapeutic index compared to traditional chemotherapeutics .
| Cell Line | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| L929 Fibroblast | Pyridazine derivative | 120.6 | Low cytotoxicity; potential for further development |
Neuropharmacology
The compound's structural features make it a candidate for neuropharmacological applications, particularly in modulating neurotransmitter systems.
Case Study: Effects on Neurotransmitter Release
Research indicates that similar compounds can influence neurotransmitter release mechanisms, potentially aiding in the treatment of mood disorders and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key substituents and their activities are summarized below:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
Mechanism of Action
The mechanism of action of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs (Table 1). These analogs were selected based on shared structural motifs, such as piperidine, pyridine, or pyridazine moieties.
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated via computational methods (e.g., XLogP3).
Key Findings :
Electron-Deficient vs. Electron-Rich Systems :
- The pyridazine ring in the target compound (two adjacent nitrogen atoms) creates a more electron-deficient aromatic system compared to pyrimidine (one nitrogen atom in the analog) or phenyl groups. This enhances its ability to engage in dipole-dipole interactions or π-π stacking with electron-rich biological targets .
- The thiophene-containing analog exhibits higher LogP (2.1) due to sulfur’s hydrophobic character, whereas the pyridazine analog (LogP 1.2) is more hydrophilic.
Bioactivity Implications :
- Pyridazine-containing compounds are often associated with kinase inhibition (e.g., vascular endothelial growth factor receptors) due to their ability to mimic ATP’s adenine moiety. In contrast, pyrimidine analogs may target dihydrofolate reductase or thymidylate synthase .
Research Limitations and Gaps
- Synthetic Accessibility : The target compound’s pyridazine-ether linkage requires multistep synthesis under anhydrous conditions, limiting yield compared to phenyl- or pyridine-based analogs .
- Biological Data: No in vivo or in vitro bioactivity data for the target compound were identified in publicly available literature. In contrast, the pyrimidine analog shows IC₅₀ values of 120 nM against EGFR in preclinical studies.
Biological Activity
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a unique arrangement of functional groups, including:
- Pyridazinyl group : Contributes to the compound's interaction with biological targets.
- Piperidinyl group : Enhances solubility and bioavailability.
- Pyridinyl group : Impacts the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazin-3-yloxy Intermediate : Reaction of a pyridazine derivative with an appropriate reagent.
- Piperidin-1-yl Substitution : The intermediate is reacted with a piperidine derivative.
- Introduction of Pyridin-3-yl Group : Final reaction with a pyridine derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects, including:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing signaling pathways related to disease processes.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including prostate and lung cancer cells. For example:
- A study demonstrated that modifications in the structure enhanced its efficacy against PC-3 prostate cancer cells compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) studies revealed that:
- Electron-donating groups on the pyridazine ring increased antibacterial activity, while electron-withdrawing groups decreased it.
Case Studies
-
Antibacterial Efficacy Study :
- Researchers tested the compound against clinical isolates of Staphylococcus aureus, finding enhanced antibacterial activity compared to earlier derivatives.
- Cancer Cell Line Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Functionalization : Utilize sequential alkylation and coupling reactions. For example, microwave-assisted Pd-catalyzed cross-coupling (e.g., Zn(CN)₂ with Pd(PPh₃)₄ in DMF at 130°C) can introduce pyridazine or pyridine moieties .
- Optimization Parameters : Adjust catalyst loading (e.g., 0.021 mmol Pd(PPh₃)₄ per 0.21 mmol substrate), solvent polarity (DMF vs. EtOAc), and reaction time (30 min under microwave irradiation) to enhance yields .
- Purification : Use silica gel chromatography (0–50% EtOAc in hexanes) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
Methodological Answer:
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks by comparing shifts to structurally related compounds (e.g., δ 9.27 ppm for pyridine protons in CDCl₃) .
- ESI-MS : Confirm molecular weight (e.g., m/z 408.9–412.0 [M+H]⁺) and purity (>97% via HPLC with AUC analysis) .
Advanced Research Questions
Q. How can computational tools like PHENIX or Phaser-2.1 aid in elucidating the crystallographic structure of this compound?
Methodological Answer:
- Molecular Replacement : Use Phaser-2.1 to phase diffraction data by aligning the compound’s predicted structure (e.g., pyridazine-piperidine core) with homologous crystal templates .
- Refinement in PHENIX : Optimize bond angles and torsional parameters using density-modified maps. Validate with R-free values and MolProbity for steric clashes .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in neurodegenerative or antiparasitic contexts?
Methodological Answer:
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the pyridazin-3-yloxy group with triazolo[4,3-a]pyridine to improve metabolic resistance (e.g., compound 35 in ) .
- Prodrug Design : Introduce ethyl or cyclopropyl groups via alkylation (e.g., K₂CO₃-mediated reaction with iodoethane) to modulate lipophilicity and CYP450 interactions .
Q. What experimental approaches address conflicting data in SAR studies, such as unexpected loss of activity after piperidine substitution?
Methodological Answer:
- Systematic SAR Exploration :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
